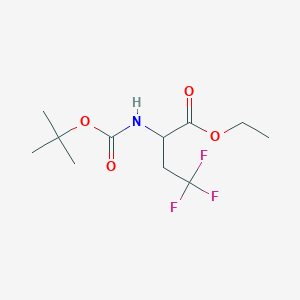

Ethyl 2-(tert-butoxycarbonylamino)-4,4,4-trifluoro-butanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(tert-butoxycarbonylamino)-4,4,4-trifluoro-butanoate is an organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a trifluoromethyl group at the terminal carbon. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(tert-butoxycarbonylamino)-4,4,4-trifluoro-butanoate typically involves the protection of the amino group with a Boc group and the introduction of the trifluoromethyl group. One common method starts with the reaction of ethyl 4,4,4-trifluorobutanoate with tert-butyl carbamate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for better control over reaction conditions and scalability . This method is more sustainable and versatile compared to traditional batch processes.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(tert-butoxycarbonylamino)-4,4,4-trifluoro-butanoate undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used in the presence of a suitable solvent.

Deprotection: TFA in dichloromethane or HCl in ethyl acetate are commonly used for Boc deprotection.

Major Products Formed

Substitution Reactions: Products include derivatives with different substituents replacing the trifluoromethyl group.

Deprotection Reactions: The primary amine is obtained after the removal of the Boc group.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

a. Synthesis of Bioactive Molecules

Ethyl 2-(tert-butoxycarbonylamino)-4,4,4-trifluoro-butanoate serves as an important building block in the synthesis of various bioactive compounds. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting molecules, which is crucial in drug design. For instance, this compound has been utilized in synthesizing derivatives that exhibit anti-cancer and anti-inflammatory properties.

b. Development of Radiopharmaceuticals

The compound's fluorinated nature makes it particularly useful in the field of radiopharmaceuticals. For example, its derivatives are being explored as precursors for positron emission tomography (PET) imaging agents, aiding in the diagnosis of neurological disorders such as Parkinson's disease . The incorporation of fluorine atoms allows for better visualization during imaging procedures due to their favorable nuclear properties.

Organic Synthesis

a. Multistep Synthetic Pathways

this compound has been employed in multistep synthetic pathways to create complex organic molecules. Its ability to undergo various chemical transformations while maintaining stability under different reaction conditions makes it a versatile reagent. For example, it has been used in the synthesis of thiazole derivatives that are important in medicinal chemistry .

b. Use as a Protecting Group

In organic synthesis, the tert-butyloxycarbonyl (Boc) group derived from this compound is frequently used as a protecting group for amines. This application is critical during multi-step syntheses where selective reactions are necessary without affecting sensitive functional groups .

Agrochemical Applications

The compound's properties are also being explored in the development of agrochemicals. Its fluorinated structure can enhance the efficacy and stability of pesticides and herbicides, leading to more effective agricultural practices. Research is ongoing to evaluate its potential as an active ingredient in crop protection formulations.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of Ethyl 2-(tert-butoxycarbonylamino)-4,4,4-trifluoro-butanoate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality during various synthetic steps, preventing unwanted side reactions. Upon completion of the desired transformations, the Boc group can be selectively removed to reveal the free amine . The trifluoromethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate: Another Boc-protected amino acid derivative used in organic synthesis.

tert-Butyloxycarbonyl-protected amino acid ionic liquids: Used in dipeptide synthesis and other applications.

Uniqueness

Ethyl 2-(tert-butoxycarbonylamino)-4,4,4-trifluoro-butanoate is unique due to the presence of the trifluoromethyl group, which enhances its stability and reactivity compared to other Boc-protected amino acid derivatives. This makes it particularly valuable in the synthesis of fluorinated compounds and pharmaceuticals.

Biologische Aktivität

Ethyl 2-(tert-butoxycarbonylamino)-4,4,4-trifluoro-butanoate (CAS No. 2322231-10-5) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- Chemical Formula: C₁₁H₁₈F₃NO₄

- Molecular Weight: 285.26 g/mol

- PubChem CID: 140160521

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, its structural analogs and related compounds have shown various biological properties, suggesting potential applications in pharmacology.

1. Antimicrobial Activity

Research indicates that compounds with similar functional groups exhibit antimicrobial properties. For instance, derivatives of trifluoromethylated compounds have been studied for their efficacy against various bacterial strains. The trifluoromethyl group is known to enhance lipophilicity and bioactivity, potentially making this compound a candidate for further antimicrobial studies .

2. Anti-tumor Activity

Compounds containing amino acid derivatives have been linked to anti-tumor activity. The presence of the tert-butoxycarbonyl (Boc) group may contribute to the stability and bioavailability of the compound in biological systems. Studies on related amino acid derivatives have shown promising results in inhibiting tumor cell proliferation .

Case Study 1: Synthesis and Characterization

A detailed synthesis pathway for this compound has been documented. The compound was synthesized using standard organic chemistry techniques involving protection and deprotection strategies for amines. Characterization was performed using NMR spectroscopy and mass spectrometry to confirm the structure and purity .

Case Study 2: In Vitro Assays

In vitro assays are essential for evaluating the biological activity of new compounds. Although specific assays for this compound are lacking, related compounds have been tested against various cancer cell lines and microbial pathogens. Results indicated that modifications in the amino acid structure could significantly impact the efficacy of these compounds .

Data Table: Comparison of Biological Activities

Eigenschaften

IUPAC Name |

ethyl 4,4,4-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18F3NO4/c1-5-18-8(16)7(6-11(12,13)14)15-9(17)19-10(2,3)4/h7H,5-6H2,1-4H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGGPUVZKSAODD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(F)(F)F)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.